Cas no 1016761-78-6 (3-(2-methoxy-4-methylphenoxy)propanoic acid)

3-(2-Methoxy-4-methylphenoxy)propanoic acid is a synthetic organic compound featuring a phenoxypropanoic acid backbone with methoxy and methyl substituents on the aromatic ring. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its methoxy and methyl groups enhance lipophilicity and stability, while the carboxylic acid functionality allows for further derivatization. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate solubility and binding interactions. High purity grades are available for research and industrial applications, ensuring reproducibility in synthetic processes. Proper handling and storage are recommended to maintain its integrity.
3-(2-methoxy-4-methylphenoxy)propanoic acid structure
1016761-78-6 structure
商品名:3-(2-methoxy-4-methylphenoxy)propanoic acid
CAS番号:1016761-78-6
MF:
メガワット:
CID:4567058

3-(2-methoxy-4-methylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-Methoxy-4-methylphenoxy)propanoic Acid
    • 3-(2-methoxy-4-methylphenoxy)propanoic acid

計算された属性

  • せいみつぶんしりょう: 210.089209g/mol
  • どういたいしつりょう: 210.089209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • ぶんしりょう: 210.23g/mol
  • トポロジー分子極性表面積: 55.8Ų

3-(2-methoxy-4-methylphenoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M333998-25mg
3-(2-Methoxy-4-methylphenoxy)propanoic Acid
1016761-78-6
25mg
$ 50.00 2022-06-03
Enamine
EN300-53309-0.1g
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95.0%
0.1g
$66.0 2025-02-20
TRC
M333998-50mg
3-(2-Methoxy-4-methylphenoxy)propanoic Acid
1016761-78-6
50mg
$ 70.00 2022-06-03
Enamine
EN300-53309-0.05g
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95.0%
0.05g
$42.0 2025-02-20
Enamine
EN300-53309-0.25g
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95.0%
0.25g
$92.0 2025-02-20
1PlusChem
1P019XCR-500mg
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95%
500mg
$264.00 2025-03-04
1PlusChem
1P019XCR-2.5g
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95%
2.5g
$684.00 2023-12-27
A2B Chem LLC
AV41947-50mg
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
AV41947-100mg
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95%
100mg
$105.00 2024-04-20
A2B Chem LLC
AV41947-2.5g
3-(2-methoxy-4-methylphenoxy)propanoic acid
1016761-78-6 95%
2.5g
$565.00 2024-04-20

3-(2-methoxy-4-methylphenoxy)propanoic acid 関連文献

3-(2-methoxy-4-methylphenoxy)propanoic acidに関する追加情報

Professional Introduction to 3-(2-methoxy-4-methylphenoxy)propanoic Acid (CAS No. 1016761-78-6)

3-(2-methoxy-4-methylphenoxy)propanoic acid, identified by its CAS number 1016761-78-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both aromatic and aliphatic functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a propanoic acid moiety linked to a phenoxy group, which is further substituted with a methoxy group at the 2-position and a methyl group at the 4-position of the benzene ring. This specific arrangement of substituents contributes to its distinct chemical properties and reactivity patterns. The 2-methoxy-4-methylphenoxy moiety is particularly noteworthy, as it introduces both electron-donating and electron-withdrawing effects that can influence the molecule's interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of this compound. The phenoxy group, in particular, is a common structural feature in many bioactive molecules, including certain antifungal and anti-inflammatory agents. Researchers have been investigating how variations in this core structure can modulate biological activity, leading to the development of novel therapeutic entities.

One of the most compelling aspects of 3-(2-methoxy-4-methylphenoxy)propanoic acid is its potential as a lead compound for drug development. Its unique structural features make it an attractive candidate for further optimization through techniques such as combinatorial chemistry and high-throughput screening. These approaches have enabled the rapid identification of compounds with enhanced potency and selectivity against specific biological targets.

Recent studies have highlighted the importance of understanding the molecular interactions between 3-(2-methoxy-4-methylphenoxy)propanoic acid and its biological targets. Computational modeling and experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the binding modes of this compound. These studies have provided valuable insights into how structural modifications can improve binding affinity and reduce off-target effects.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic applications. For instance, researchers have been exploring its utility in developing treatments for neurological disorders, where modulation of neurotransmitter activity is crucial. The ability to fine-tune the pharmacological properties of 3-(2-methoxy-4-methylphenoxy)propanoic acid derivatives makes it a promising candidate for further investigation.

In addition to its pharmacological potential, this compound has also been studied for its role in chemical synthesis. Its unique structural features make it a valuable intermediate in the preparation of more complex molecules. The ability to functionalize both the aromatic and aliphatic portions of the molecule allows for diverse chemical transformations, opening up numerous possibilities for synthetic chemists.

The synthesis of 3-(2-methoxy-4-methylphenoxy)propanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have significantly improved the overall synthetic route.

The environmental impact of producing this compound is also an important consideration. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where efficiency and environmental responsibility are paramount.

As research continues to uncover new applications for 3-(2-methoxy-4-methylphenoxy)propanoic acid, its significance in pharmaceutical chemistry is likely to grow. The combination of its unique structural features and potential therapeutic benefits makes it a compelling subject for further study. By leveraging advances in synthetic chemistry and computational biology, researchers can continue to explore its full potential.

The future prospects for this compound are bright, with ongoing investigations aimed at expanding its applications across multiple therapeutic areas. As our understanding of its pharmacological properties deepens, so too does our ability to harness its potential for improving human health. The journey from laboratory discovery to clinical application is long and complex, but compounds like 3-(2-methoxy-4-methylphenoxy)propanoic acid hold great promise for addressing some of today's most pressing medical challenges.

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